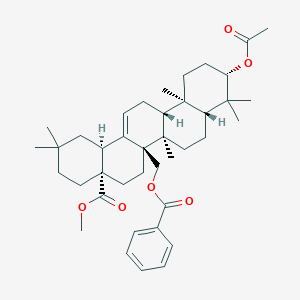

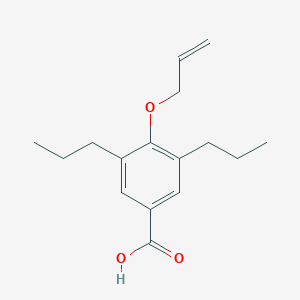

Ethyl 5-(2-methylphenyl)-5-oxovalerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to Ethyl 5-(2-methylphenyl)-5-oxovalerate often involves multi-step chemical reactions, combining various chemical entities to achieve the desired molecular structure. For example, compounds with complex structures have been synthesized using single-crystal X-ray diffraction techniques to study their crystal structures, indicating the importance of precise synthesis methods in obtaining target compounds with specific configurations (Yeong et al., 2018).

Molecular Structure Analysis

Molecular structure analysis is crucial in understanding the properties and reactivity of a compound. Studies involving X-ray diffraction techniques provide detailed insights into the crystalline structures of synthesized compounds, revealing the arrangement of atoms and molecules in solid form. For instance, the crystal structures of ethyl derivatives have been determined by XRD, helping to elucidate the conformations and spatial orientations of these molecules (Kurbanova et al., 2009).

Chemical Reactions and Properties

Ethyl 5-(2-methylphenyl)-5-oxovalerate's chemical reactions and properties can be inferred from studies on similar compounds. These compounds undergo various chemical reactions, including cyclization, acylation, and displacement reactions, leading to the formation of complex structures with unique properties (Lei, 2010). Such reactions are foundational in synthesizing novel compounds with potential applications in different domains.

Physical Properties Analysis

The physical properties of compounds like Ethyl 5-(2-methylphenyl)-5-oxovalerate are determined through experimental measurements and theoretical calculations. These properties, including melting points, boiling points, and solubility, are essential for understanding the compound's behavior in different environments and applications. For instance, DFT studies and experimental measurements provide insights into the electronic structure and physical properties of newly synthesized compounds (Rawat & Singh, 2015).

Chemical Properties Analysis

Chemical properties analysis involves understanding the reactivity and stability of a compound under various conditions. This includes studying the compound's behavior in the presence of different reagents, its susceptibility to hydrolysis, oxidation, and reduction, and its ability to participate in chemical bonding and interactions. Research on similar ethyl derivatives reveals detailed chemical properties, including their reactivity patterns and the nature of interactions at the molecular level (Pudovik et al., 1970).

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Ethyl 5-(2-methylphenyl)-5-oxovalerate and its derivatives have been studied for their synthesis and reactivity in organic chemistry. For instance, compounds structurally related to ethyl 5-(2-methylphenyl)-5-oxovalerate have been utilized in the synthesis of complex organic molecules. Jansson et al. (2006) discussed the synthesis and reactivity of laquinimod, where a high-yielding aminolysis reaction demonstrates the reactivity of similar ester compounds in producing significant yields through specific mechanistic pathways (Jansson et al., 2006).

Material Science and Catalysis

In material science, derivatives of Ethyl 5-(2-methylphenyl)-5-oxovalerate have been investigated for their potential use in the development of new materials. For example, Mondal et al. (2005) explored mixed-valence oxovanadium(IV/V) dinuclear entities incorporating heptadentate ligands, showing the potential of related compounds in catalysis and material design (Mondal et al., 2005).

Medicinal Chemistry

In medicinal chemistry, compounds related to Ethyl 5-(2-methylphenyl)-5-oxovalerate have been examined for their biological activities and as intermediates in the synthesis of pharmacologically active molecules. Ye et al. (2017) conducted a structure-activity relationship study of indole-based compounds, including derivatives similar to ethyl 5-(2-methylphenyl)-5-oxovalerate, as antagonists for the 5-oxo-ETE receptor, highlighting their significance in designing inflammation modulators (Ye et al., 2017).

Thermodynamic Properties

The thermodynamic properties of compounds structurally related to ethyl 5-(2-methylphenyl)-5-oxovalerate have also been a subject of study. Klachko et al. (2020) investigated the combustion energies and formation enthalpies of similar esters, providing insights into their energetic characteristics and potential applications in energy-related fields (Klachko et al., 2020).

Propiedades

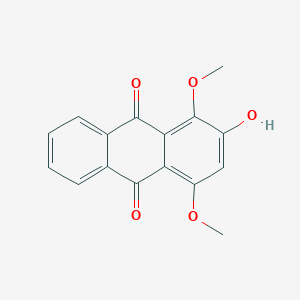

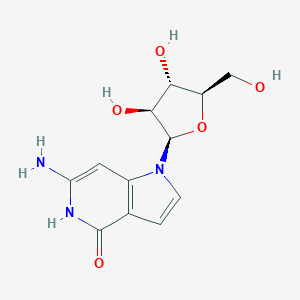

IUPAC Name |

ethyl 5-(2-methylphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(16)10-6-9-13(15)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQSQPIRAFTQAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645543 |

Source

|

| Record name | Ethyl 5-(2-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-methylphenyl)-5-oxovalerate | |

CAS RN |

100972-13-2 |

Source

|

| Record name | Ethyl 5-(2-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)